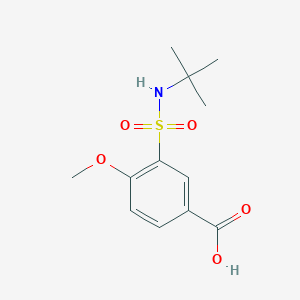![molecular formula C15H13NO2S2 B2667804 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide CAS No. 2380040-00-4](/img/structure/B2667804.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as FTAA and is used as a fluorescent probe for amyloid fibrils.
作用机制
FTAA binds specifically to the beta-sheet structure of amyloid fibrils through hydrogen bonding and hydrophobic interactions. This binding induces a conformational change in FTAA, resulting in an increase in fluorescence intensity. The binding of FTAA to amyloid fibrils is reversible and can be disrupted by the addition of chaotropic agents or detergents.
Biochemical and Physiological Effects:
FTAA is a non-toxic compound and does not exhibit any significant biochemical or physiological effects. It does not interfere with the function of proteins or enzymes and does not affect cell viability or proliferation.
实验室实验的优点和局限性
The use of FTAA as a fluorescent probe for amyloid fibrils offers several advantages over other methods. It is a simple and sensitive method that allows for the detection and quantification of amyloid fibrils in real-time. It is also a non-invasive method that does not require the use of antibodies or radioactive probes. However, FTAA has some limitations, such as its specificity for beta-sheet structures, which may limit its use in the detection of non-amyloid fibrils. It also requires the use of fluorescence microscopy or spectroscopy, which may not be available in all laboratories.
未来方向
FTAA has shown great potential in scientific research, and there are several future directions for its use. One area of interest is the development of FTAA-based assays for the early detection and diagnosis of amyloid-related diseases, such as Alzheimer's disease. Another area of interest is the use of FTAA in the development of therapeutics for amyloid-related diseases. FTAA can be used to screen for compounds that inhibit the formation of amyloid fibrils or promote their clearance. Additionally, FTAA can be used to study the mechanism of action of these compounds and to monitor their efficacy in vivo.
合成方法
The synthesis of FTAA involves the reaction of 2-thiophen-3-ylacetic acid with furan-3-carbaldehyde and thiophene-2-carboxylic acid, followed by the addition of methylamine. The resulting compound is purified by column chromatography to obtain FTAA in high yield.
科学研究应用
FTAA has been extensively used in scientific research as a fluorescent probe for amyloid fibrils. It binds specifically to amyloid fibrils and emits a strong fluorescence signal upon binding. This property of FTAA has been utilized in various studies to detect and quantify amyloid fibrils in biological samples. FTAA has also been used to differentiate between different types of amyloid fibrils and to monitor the formation and growth of amyloid fibrils in real-time.
属性
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(5-11-2-4-19-9-11)16-7-14-6-13(10-20-14)12-1-3-18-8-12/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYMBKCBDDMAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2667723.png)
![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2667736.png)

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
